1,3-Dimethyl-5-(2-nitrophenoxy)benzene
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Overview
Description
1,3-Dimethyl-5-(2-nitrophenoxy)benzene is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzene, characterized by the presence of two methyl groups and a nitrophenoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-(2-nitrophenoxy)benzene can be synthesized through several methods, including:
Nitration of 1,3-Dimethylbenzene: This involves the nitration of 1,3-dimethylbenzene (m-xylene) using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Etherification Reaction: The nitrophenoxy group can be introduced through an etherification reaction, where 2-nitrophenol reacts with 1,3-dimethylbenzene in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and etherification processes, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(2-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) are employed.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives or other substituted benzene compounds.
Scientific Research Applications
1,3-Dimethyl-5-(2-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-(2-nitrophenoxy)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to participate in π-π interactions and other non-covalent interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbenzene (m-Xylene): Lacks the nitrophenoxy group, making it less reactive in certain chemical reactions.
2-Nitrophenol: Contains a nitro group and a hydroxyl group, differing in its reactivity and applications.
1,3-Dimethyl-4-nitrobenzene: Similar structure but with the nitro group in a different position, affecting its chemical properties.
Uniqueness
1,3-Dimethyl-5-(2-nitrophenoxy)benzene is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of methyl and nitrophenoxy groups provides a distinct set of chemical properties that can be exploited in various research and industrial contexts.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1,3-dimethyl-5-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C14H13NO3/c1-10-7-11(2)9-12(8-10)18-14-6-4-3-5-13(14)15(16)17/h3-9H,1-2H3 |
InChI Key |
HKKKJKRMICEQAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2[N+](=O)[O-])C |
Origin of Product |
United States |
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